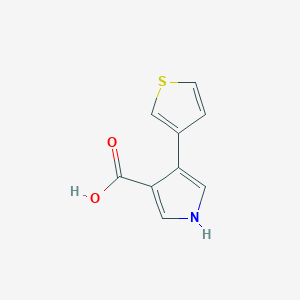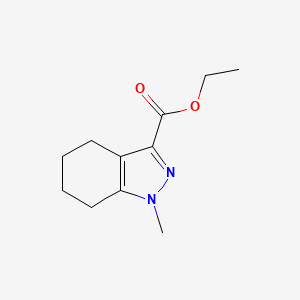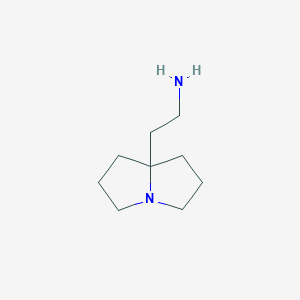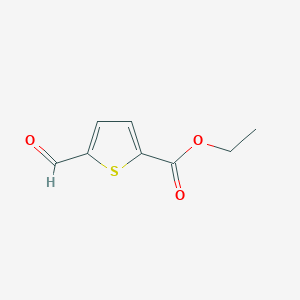
3-trityl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trityl-1H-indole is an organic compound used in various fields of research and industry. It has a molecular formula of C27H21N and an average mass of 359.462 Da .
Synthesis Analysis
The synthesis of 3-trityl-1H-indole can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 3-trityl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The structure of indoles is considered a “privileged scaffold” within the drug discovery arena due to its high-affinity binding to many receptors .Chemical Reactions Analysis
Indoles, including 3-trityl-1H-indole, are versatile building blocks in synthesis, providing access to diverse heterocycles . They are also substrates for asymmetric dearomatisation . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .Physical And Chemical Properties Analysis
3-Trityl-1H-indole has a molecular formula of C27H21N . It has an average mass of 359.462 Da and a mono-isotopic mass of 359.167389 Da .Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives, including 3-trityl-1H-indole, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses . The ability to bind with high affinity to multiple receptors makes indole derivatives valuable for developing new antiviral agents.
Anti-inflammatory and Analgesic Properties
Some indole derivatives exhibit significant anti-inflammatory and analgesic activities. These compounds can be compared with established medications like indomethacin and celecoxib, offering potential alternatives with possibly lower ulcerogenic indexes .
Anticancer Research
Indole compounds have been explored for their anticancer properties. The indole ring system, being a part of many biologically active compounds, provides a scaffold for synthesizing drug molecules that can target various cancer pathways .
Antimicrobial and Antitubercular Effects
The antimicrobial and antitubercular activities of indole derivatives make them candidates for new therapeutic agents. Their ability to act against a broad spectrum of microbial pathogens is particularly noteworthy .
Antidiabetic Potential
Research into indole derivatives has also extended into the field of diabetes management. These compounds have shown promise in screening for antidiabetic activities, which could lead to new treatments for this chronic condition .
Antimalarial Applications
Indole derivatives have been investigated for their antimalarial effects. Given the ongoing need for effective antimalarial drugs, indole-based compounds could contribute significantly to this field .
Neuroprotective Effects
The indole structure is key in many neuroactive compounds. Research into indole derivatives includes exploring their potential as neuroprotective agents, which could be beneficial in treating neurodegenerative diseases .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. The research into indole derivatives extends to their use in regulating plant growth, which has significant implications for agriculture .
Each of these applications demonstrates the versatility and potential of 3-trityl-1H-indole in various fields of scientific research. The compound’s ability to interact with different biological targets makes it a valuable subject for ongoing and future studies. The research into indole derivatives is a testament to the compound’s broad-spectrum biological activities and its potential to be explored for newer therapeutic possibilities .
Mecanismo De Acción
Target of Action
3-Trityl-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these targets .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . Others have shown potent antiviral activity against a broad range of RNA and DNA viruses . The specific interactions and resulting changes caused by 3-Trityl-1H-indole would depend on its specific target(s).
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been found to inhibit protein kinases, histone deacetylases, DNA topoisomerases, and tubulins . The specific pathways affected by 3-Trityl-1H-indole would depend on its specific target(s) and mode of action.
Result of Action
The molecular and cellular effects of 3-Trityl-1H-indole’s action would depend on its specific target(s) and mode of action. Given the diverse biological activities of indole derivatives, the effects could range from antiviral to anticancer effects .
Safety and Hazards
Direcciones Futuras
Indole and its derivatives have attracted increasing attention in recent years due to their value for flavor and fragrance applications, for example, in the food industry or perfumery . They also have promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future directions of 3-trityl-1H-indole could be in these areas.
Propiedades
IUPAC Name |
3-trityl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N/c1-4-12-21(13-5-1)27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)25-20-28-26-19-11-10-18-24(25)26/h1-20,28H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGAHGRRCZCIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454062 |
Source


|
| Record name | 3-trityl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32863-87-9 |
Source


|
| Record name | 3-trityl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)










